![molecular formula C15H14F2N2O2S B6351228 N'-(1-(2,5-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide CAS No. 1931949-99-3](/img/structure/B6351228.png)
N'-(1-(2,5-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
“N’-(1-(2,5-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide” is a complex organic compound. It contains a difluorophenyl group, which is a phenyl ring substituted with two fluorine atoms, and a methylbenzenesulfonohydrazide group, which consists of a benzene ring substituted with a methyl group and a sulfonohydrazide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the difluorophenyl group and the methylbenzenesulfonohydrazide group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like nuclear magnetic resonance (NMR) and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the difluorophenyl group might undergo reactions typical of aromatic compounds, while the sulfonohydrazide group might participate in reactions typical of sulfonic acids and hydrazides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Anticancer Activity
Compounds with the indole nucleus, such as N’-(1-(2,5-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide , have been synthesized and studied for their potential anticancer properties. These compounds have shown promising results in inhibiting the growth of various human tumor cell lines . The mechanism of action is often associated with the induction of apoptosis, which is a programmed cell death essential for stopping the proliferation of cancer cells.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2S/c1-10-3-6-13(7-4-10)22(20,21)19-18-11(2)14-9-12(16)5-8-15(14)17/h3-9,19H,1-2H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIQMZVWWZVEQS-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-(2,5-Difluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide |
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